[(3-chlorophenyl)amino]thiourea
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Overview
Description
[(3-chlorophenyl)amino]thiourea is an organosulfur compound with the molecular formula C7H8ClN3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-chlorophenyl)amino]thiourea can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-chlorophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(3-chlorophenyl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of [(3-chlorophenyl)amino]thiourea involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(3-chlorophenyl)amino]thiourea can be compared with other thiourea derivatives, such as:
[(3-fluorophenyl)amino]thiourea: Similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and biological activity.
[(3-bromophenyl)amino]thiourea: Contains a bromine atom, which can affect its chemical properties and applications.
[(3-methylphenyl)amino]thiourea: The presence of a methyl group can influence its solubility and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of thiourea derivatives .
Properties
IUPAC Name |
(3-chloroanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHOAYQGXDQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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